molecular formula C20H21ClN6O B6483728 N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine CAS No. 1291865-94-5

N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B6483728
CAS No.: 1291865-94-5
M. Wt: 396.9 g/mol
InChI Key: KEIPLJMKRWGNMB-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-[4-(2-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine is a heterocyclic compound combining a 1,2,3-triazole core with a piperazine-carbonyl moiety and substituted phenyl groups. This compound is of interest in medicinal chemistry, particularly for kinase inhibition or anticancer applications, given the prevalence of triazole and piperazine motifs in drug discovery .

Properties

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN6O/c1-14-5-2-3-8-17(14)26-9-11-27(12-10-26)20(28)18-19(24-25-23-18)22-16-7-4-6-15(21)13-16/h2-8,13H,9-12H2,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPLJMKRWGNMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications in the piperazine, triazole, or aryl substituents. Key differences in physicochemical properties, synthesis, and biological activity are highlighted below:

Positional Isomers of the Piperazine Substituent

  • N-(3-chlorophenyl)-4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine (): The methyl group on the phenyl ring is shifted from the 2- to 3-position. Pricing data suggest comparable synthetic accessibility to the target compound .

Substituent Variability on the Piperazine Ring

  • N-(3-chlorophenyl)-4-[4-(2-ethoxyphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine ():
    • The 2-ethoxy group replaces the methyl group, introducing increased polarity and hydrogen-bonding capacity.
    • Ethoxy substituents may reduce membrane permeability but improve solubility, influencing pharmacokinetics .
  • Trifluoromethylphenyl-Piperazine Derivatives ():
    • Compounds like N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine feature electron-withdrawing trifluoromethyl groups.
    • These groups enhance metabolic stability and binding affinity but may increase molecular weight (468.2 g/mol vs. ~410 g/mol for the target compound) .

Triazole Substituent Modifications

  • 4-(3-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine (): Replaces the piperazine-carbonyl group with a methoxyphenyl moiety.
  • Thiazole-Triazole Hybrids ():
    • Compounds like 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine (MW: 367.86 g/mol) replace the piperazine-carbonyl with a thiazole ring.
    • Thiazole’s aromaticity and hydrogen-bonding capacity may enhance target interactions but alter selectivity .

Research Implications

  • Structural-Activity Relationships (SAR): The position and nature of substituents on the piperazine and triazole rings critically influence binding, solubility, and stability. For example, trifluoromethyl groups () improve stability but may complicate synthesis .
  • Synthetic Accessibility: The target compound and its analogs (e.g., ) are commercially available, suggesting robust synthetic routes. Ethoxy derivatives () may require more complex purification .
  • Biological Applications: Triazole-piperazine hybrids are prevalent in kinase inhibitors and anticancer agents (). The target compound’s balance of lipophilicity and hydrogen-bonding capacity makes it a promising candidate for further evaluation .

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